Pyridinium, 1-(chloromethyl)-, chloride

Description

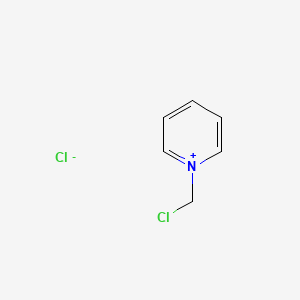

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(chloromethyl)pyridin-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN.ClH/c7-6-8-4-2-1-3-5-8;/h1-5H,6H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNQSODPMSCVHF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CCl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444628 | |

| Record name | Pyridinium, 1-(chloromethyl)-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225928-55-2 | |

| Record name | Pyridinium, 1-(chloromethyl)-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridinium Compounds in Advanced Organic Synthesis and Catalysis

Pyridinium (B92312) salts are structurally diverse compounds that feature prominently in many natural products and bioactive pharmaceuticals. rsc.org Their unique properties, including high stability and reactivity, have established them as vital components in various fields of chemistry. ontosight.ai In advanced organic synthesis, pyridinium salts are valued for their versatility. They can act as catalysts, enabling the creation of complex molecules with high efficiency and selectivity, a crucial aspect in the development of new drugs and therapies. ontosight.ai

The applications of pyridinium salts in organic synthesis are extensive. They are utilized as reagents and catalysts in a wide range of reactions. researchgate.net For instance, certain pyridinium salts are employed as phase-transfer catalysts, facilitating reactions between reactants in different phases. Their role as precursors for the in-situ generation of pyridinium ylides is also a key application, enabling various cycloaddition reactions to form complex heterocyclic structures. researchgate.net Furthermore, the development of pyridinium-based ionic liquids has opened new avenues in green chemistry, offering environmentally benign alternatives to traditional organic solvents. rsc.org

Overview of Chloromethyl Functionality in Pyridine Derivatives As Reactive Intermediates

The introduction of a chloromethyl group onto the pyridine (B92270) ring, as seen in chloromethyl pyridine derivatives, creates a highly reactive electrophilic center. This functionality makes these compounds valuable as reactive intermediates in organic synthesis. mdpi.com The chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the pyridylmethyl moiety into a wide range of molecules.

For example, 2-(chloromethyl)pyridine (B1213738) hydrochloride has been used as a reagent in the base-catalyzed alkylation of large organic molecules like calixarenes. sigmaaldrich.com Similarly, 3-(Chloromethyl)pyridine (B1204626) hydrochloride is a widely used intermediate in the pharmaceutical and agrochemical industries. guidechem.comguidechem.com It serves as a building block for the synthesis of various biologically active compounds. guidechem.com The reactivity of the chloromethyl group is central to its utility, enabling the construction of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

The position of the chloromethyl group on the pyridine ring (e.g., at the 2, 3, or 4-position) influences its reactivity and the properties of the resulting products. These isomers serve as precursors for a diverse array of more complex molecules. The synthesis of these chloromethyl pyridine hydrochlorides often involves the chlorination of the corresponding hydroxymethyl pyridine (pyridyl carbinol) using reagents like thionyl chloride. google.com

Table 1: Examples of Chloromethyl Pyridine Hydrochloride Isomers and Their Synthesis Precursors

| Isomer | Precursor |

| 2-(Chloromethyl)pyridine hydrochloride | 2-Pyridyl carbinol |

| 3-(Chloromethyl)pyridine hydrochloride | 3-Pyridyl carbinol |

| 4-(Chloromethyl)pyridine (B78701) hydrochloride | 4-Pyridyl carbinol |

Historical Development and Evolution of Research in Chloromethylated Pyridinium Systems

Quaternization Reactions and the Menschutkin Reaction in Pyridinium Salt Formation

Quaternization reactions are a cornerstone in the synthesis of pyridinium salts. This process involves the alkylation of the nitrogen atom of the pyridine ring, transforming the tertiary amine into a quaternary ammonium (B1175870) salt. The Menschutkin reaction, first described by Nikolai Menshutkin, specifically details this transformation using an alkyl halide. wikipedia.org

SN2 Reaction Pathways with Organic Halides

The formation of 1-(chloromethyl)pyridinium chloride via the reaction of pyridine with a chloromethylating agent, such as a dihalomethane, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net In this mechanism, the nucleophilic nitrogen atom of the pyridine molecule attacks the electrophilic carbon atom of the organic halide, displacing the halide ion which becomes the leaving group.

The Menschutkin reaction is the method of choice for preparing quaternary ammonium salts from tertiary amines and alkyl halides. wikipedia.org The reaction rate is influenced by several factors including the solvent, the nature of the alkylating agent, and the nucleophilicity of the amine. Polar solvents typically accelerate the reaction. wikipedia.org The reactivity of the alkyl halides follows the order: iodides > bromides > chlorides. wikipedia.org

Even though they are generally poor alkylating agents, dihalogenated compounds like dichloromethane (B109758) can react with pyridines. wikipedia.org The reaction of pyridine derivatives with dichloromethane proceeds slowly under ambient conditions to form methylenebispyridinium dichloride compounds. nih.gov This occurs through two sequential SN2 reactions. nih.gov The second substitution is significantly faster than the first, meaning the intermediate monosubstituted product, 1-(chloromethyl)pyridinium chloride, is often not isolated in this specific reaction. nih.gov The reaction can be influenced by steric hindrance; for instance, 2-methylpyridine (B31789) shows a lower reaction yield compared to pyridine when reacted with sulfonic esters, indicating that the methyl group hinders the substitution. nih.gov

| Reactants | Reagent | Product Type | Reaction Type | Ref |

| Tertiary Amine (e.g., Pyridine) | Alkyl Halide (e.g., Dichloromethane) | Quaternary Ammonium Salt | Menschutkin Reaction (SN2) | wikipedia.org |

| Pyridine Derivatives | Dichloromethane | Methylenebispyridinium dichloride | Sequential SN2 | nih.gov |

| 3-Sulfonate-ribofuranoside | Pyridine | Pyridinium Salt | Quaternization | nih.gov |

Utilization of Chloromethyl Alkyl Ethers and Sulfides as Quaternizing Reagents

Chloromethyl alkyl ethers and chloromethyl alkyl sulfides serve as effective quaternizing reagents for the pyridine ring. These compounds readily provide the chloromethyl group for the formation of the pyridinium salt. For example, the reaction of 3-ethoxymethylpyridine with chloromethyl alkyl ethers or sulfides results in the formation of 1-[(alkoxy)methyl]-3-[(ethoxy)methyl]pyridinium chlorides or 1-[(alkylthio)-methyl]-3-[(ethoxy)methyl]pyridinium chlorides, respectively. nih.gov This method demonstrates the versatility of quaternizing agents beyond simple alkyl halides, allowing for the introduction of more complex substituents onto the pyridinium nitrogen.

Targeted Chloromethylation of Pyridine Rings

This approach involves the direct introduction of a chloromethyl group (-CH₂Cl) onto the pyridine ring itself, which is distinct from quaternizing the nitrogen atom. However, these reactions are challenging for pyridine.

Blanc Chloromethylation and Friedel-Crafts Type Mechanisms for Pyridine Derivatives

The Friedel-Crafts reactions are a fundamental set of reactions used to attach substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org However, applying these reactions directly to pyridine is generally unsuccessful. The nitrogen atom in pyridine acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) used in the reaction. quora.com This forms a complex that deactivates the pyridine ring towards further electrophilic attack. quora.com

The Blanc chloromethylation is a specific type of Friedel-Crafts reaction that introduces a chloromethyl group onto an aromatic ring using formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst like zinc chloride. wikipedia.orgjk-sci.comlibretexts.org While highly effective for many arenes, its direct application to unsubstituted pyridine is hindered by the same deactivation mechanism. wikipedia.orgwikiwand.com However, for certain pyridine derivatives, particularly those with activating groups or under modified conditions, Friedel-Crafts type reactions can be achieved. nih.gov For example, a highly efficient Friedel-Crafts acylation has been developed to acetylate the C-3 position of imidazo[1,2-a]pyridines, which are fused pyridine derivatives. nih.gov A patent also describes a method for chloromethylation of pyridine derivatives through a Friedel-Crafts acylation reaction followed by reduction and chlorination. google.com

Introduction of Chloromethyl Groups via Formaldehyde and Hydrogen Chloride

The combination of formaldehyde (CH₂O) and hydrogen chloride (HCl) is the key reagent system for the Blanc chloromethylation. wikipedia.orglibretexts.org Under acidic conditions and with a catalyst like ZnCl₂, formaldehyde is protonated. libretexts.orgwikiwand.com This protonation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the π-electrons of the aromatic ring. libretexts.orgwikiwand.com This results in the formation of a hydroxymethyl (-CH₂OH) group attached to the ring. The resulting benzyl (B1604629) alcohol-type intermediate is then rapidly converted to the corresponding chloromethyl derivative in the presence of hydrogen chloride. libretexts.orgwikiwand.com While this is the general mechanism for arenes, the nucleophilicity of the pyridine ring is often insufficient for this reaction to proceed efficiently due to the deactivating effect of the nitrogen atom. quora.com

Preparation from Hydroxymethyl Pyridine Precursors

A more common and efficient route to obtaining chloromethyl pyridine derivatives involves the conversion of a hydroxymethyl group already attached to the pyridine ring. This method circumvents the difficulties associated with direct electrophilic substitution on the pyridine nucleus.

The reaction typically involves treating a pyridyl carbinol (hydroxymethyl pyridine) with a chlorinating agent, most commonly thionyl chloride (SOCl₂). google.comchemicalbook.com A patented process describes the preparation of chloromethylpyridine hydrochlorides in high yield and purity by reacting the corresponding pyridyl carbinol with a slight excess of thionyl chloride in an inert solvent like toluene (B28343). google.com This method avoids the need to first form the hydrochloride salt of the starting material, simplifying the procedure. google.com For example, 2-(hydroxymethyl)pyridine can be converted to 2-(chloromethyl)pyridine (B1213738) hydrochloride by reacting it with thionyl chloride. chemicalbook.com The excess thionyl chloride is removed under vacuum, yielding the product. chemicalbook.com Similarly, a method for synthesizing 3-(chloromethyl)pyridine (B1204626) hydrochloride starts with the oxidation of 3-methylpyridine (B133936) to 3-picolinic acid, followed by esterification, reduction to 3-pyridinemethanol, and finally reaction with thionyl chloride. google.com

The reaction of alcohols with thionyl chloride can proceed through different mechanisms, namely SN2 or SNi (internal nucleophilic substitution). masterorganicchemistry.com The addition of a base like pyridine to the reaction mixture favors the SN2 pathway, leading to an inversion of stereochemistry if a chiral center is present. masterorganicchemistry.com

| Precursor | Reagent | Product | Key Features | Ref |

| Pyridyl Carbinol (e.g., 3-Pyridyl Carbinol) | Thionyl Chloride (SOCl₂) | Chloromethylpyridine Hydrochloride | High yield, simplified process, slight excess of reagent | google.com |

| 2-(Hydroxymethyl)pyridine | Thionyl Chloride (SOCl₂) | 2-(Chloromethyl)pyridine Hydrochloride | Direct conversion, excess reagent removed post-reaction | chemicalbook.com |

| 3-Methylpyridine | KMnO₄, Methanol, Reductant, SOCl₂ | 3-(Chloromethyl)pyridine Hydrochloride | Multi-step synthesis from a simple precursor | google.com |

Conversion of Hydroxymethyl to Chloromethyl Functionality using Thionyl Chloride

The transformation of a hydroxymethyl group on a pyridine ring to a chloromethyl group is a fundamental and widely used reaction in the synthesis of chloromethyl pyridinium compounds. Thionyl chloride (SOCl₂) is a common and effective reagent for this chlorination process. The reaction typically involves treating the corresponding hydroxymethylpyridine, also known as pyridyl carbinol, with thionyl chloride to yield the chloromethylpyridine hydrochloride salt. google.comchemicalbook.com

The general mechanism involves the reaction of the hydroxyl group with thionyl chloride to form a chlorosulfite intermediate. This is followed by an intramolecular or intermolecular nucleophilic attack by the chloride ion, which displaces the chlorosulfite group, liberating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.com The resulting chloromethylpyridine is protonated by the generated HCl to form the stable hydrochloride salt. google.com

Several protocols exist, varying in solvent, temperature, and stoichiometry. For instance, 3-hydroxymethylpyridine can be converted to 3-chloromethylpyridinium hydrochloride by reacting it with thionyl chloride in a non-solvent medium like xylenes. google.com Another approach involves the slow addition of a 3-pyridyl carbinol solution in toluene to a solution of thionyl chloride, also in toluene, to control the reaction and prevent impurity formation. google.com The reaction of 2-pyridinylmethanol with an excess of thionyl chloride, often under reflux, has been reported to produce 2-(chloromethyl)pyridine hydrochloride in quantitative yield. chemicalbook.com The purity of the final product is sensitive to the reaction conditions and the purity of the thionyl chloride used. google.com

Table 1: Synthesis of Chloromethylpyridine Hydrochloride using Thionyl Chloride

| Starting Material | Reagent | Solvent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-pyridinylmethanol | Thionyl chloride (SOCl₂) | None (neat) | Cool to 0°C, add alcohol, then reflux for 1h | 2-(chloromethyl)pyridine hydrochloride | 100% | chemicalbook.com |

| 3-pyridyl carbinol | Thionyl chloride (SOCl₂) | Toluene | Slow addition of alcohol solution to SOCl₂ solution at 23-35°C | 3-chloromethylpyridine hydrochloride | High | google.com |

| Hydroxyalkyl pyridinium hydrochloride | Thionyl chloride (SOCl₂) | Xylenes | Stir at 70-75°C, then increase to 85°C | Chloroalkyl pyridinium hydrochloride | 99+% | google.com |

| 2-pyridinemethanol | Thionyl chloride (SOCl₂) | Methanol | Reaction after hydrolysis of 2-picolyl acetate | 2-chloromethylpyridine hydrochloride | 82% (overall) | google.com |

Regioselective Synthesis of Chloromethylated Pyridine N-Oxides

Pyridine N-oxides serve as versatile intermediates for the synthesis of substituted pyridines due to their enhanced reactivity compared to the parent pyridine. researchgate.netresearchgate.net The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic substitution. This property is exploited for the regioselective introduction of functional groups, including chloromethyl groups.

One efficient route to 2-chloromethylpyridine involves the reaction of 2-picoline-N-oxide (2-methylpyridine N-oxide) with a chlorinating agent like phosphoryl chloride (POCl₃) or triphosgene (B27547) in the presence of a base such as triethylamine. wikipedia.org This method avoids the direct chlorination of 2-methylpyridine, which can be less efficient. wikipedia.org

For regioselective chlorination at a specific carbon of the pyridine ring, the N-oxide is first activated. Reagents like oxalyl chloride can be used in dichloromethane at low temperatures to achieve regioselective chlorination. researchgate.net Scientists have developed highly efficient and regioselective halogenation methods for unsymmetrical pyridine N-oxides under mild conditions, where the halide is incorporated at the more electron-deficient side of the ring. researchgate.net For example, activating the N-oxide with oxalyl chloride allows for subsequent reaction with a chloride source to yield the 2-chloro-substituted pyridine derivative with high selectivity. researchgate.net Similarly, high C2-selective chlorination can be achieved using tetrabutylammonium (B224687) chloride as the chloride source after activation. tcichemicals.com

Table 2: Reagents for Regioselective Functionalization of Pyridine N-Oxides

| N-Oxide Substrate | Activating/Chlorinating Agent | Nucleophile/Base | Position Selectivity | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Picoline-N-oxide | Phosphoryl chloride (POCl₃) | Triethylamine (Et₃N) | C2 (methyl group) | 2-Chloromethylpyridine | wikipedia.org |

| Pyridine N-oxide | Oxalyl chloride ((COCl)₂) | Triethylamine (Et₃N) | C2/C6 | 2-Chloropyridine | researchgate.netresearchgate.net |

| Fused Pyridine N-oxides | p-Toluenesulfonic anhydride | Tetrabutylammonium chloride | C2 | C2-Chlorinated fused pyridines | tcichemicals.com |

| Pyridine N-oxide derivatives | Trifluoromethanesulfonic anhydride | Malonate anions | C2 or C4 | 2- or 4-substituted pyridines | nih.govnih.gov |

Advanced Synthetic Strategies for Substituted Chloromethyl Pyridinium Species

Beyond simple chloromethylation, advanced strategies are employed to construct complex pyridinium compounds with diverse functionalities and architectures, which are of interest for applications in materials science and medicinal chemistry.

Multi-Step Synthesis of Complex Pyridinium Architectures

The synthesis of complex pyridinium structures often requires multi-step sequences. These syntheses can build upon simpler pyridinium precursors or involve the construction of the pyridine ring itself as part of the process. For example, dimeric pyridinium bromides, which feature two pyridinium heads linked by an alkyl or aryl spacer, have been synthesized through both conventional and solvent-free methods. acs.org The conventional approach involves the quaternization of a substituted pyridine with a dihaloalkane, such as 1,5-dibromopentane, in a solvent like acetonitrile (B52724) under reflux. acs.org

The synthesis of multi-substituted pyridines can also be achieved through one-pot multicomponent reactions, which offer procedural simplicity and atom economy over traditional multi-step methods. researchgate.netrsc.org These reactions can bring together several starting materials to construct highly functionalized pyridine rings in a single step. researchgate.net Furthermore, bromine-substituted (chloromethyl)pyridines are valuable precursors for creating complex structures, as the bromo group allows for subsequent functionalization after the chloromethyl group has been used for tethering the molecule to a support or another molecular fragment. mdpi.com A notable synthesis involves the preparation of 2-bromo-6-chloromethylpyridine from 2,6-dibromopyridine (B144722) using a Grignard reagent and cyanuric chloride, avoiding harsher chemicals. mdpi.com

Solid-Phase Synthesis Approaches for Pyridinium Bromides and Chlorides

Solid-phase synthesis offers significant advantages for the preparation of pyridinium salt libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. This technique has been successfully applied to the synthesis of novel pyridinium bromides. nih.gov

In a typical solid-phase approach, a pyridine derivative is attached to a solid support (resin), and subsequent reactions, such as quaternization with an alkyl halide, are carried out. After the final step, the desired pyridinium compound is cleaved from the resin.

A comparative study of synthetic methods for amide-based pyridinium bromides highlighted the benefits of solvent-free, microwave-assisted solid-phase reactions over conventional solution-phase methods. nih.gov The microwave-assisted approach led to a significant reduction in reaction times (up to 20-fold) and higher yields. nih.gov Moreover, these solvent-free reactions exhibit 100% atom economy and generate no environmental waste, aligning with the principles of green chemistry. nih.gov The quaternization of various amide-based substituted pyridines with reagents like m-xylene (B151644) dibromide and 4-nitrobenzylbromide proceeded efficiently under these conditions. nih.gov

Table 3: Comparison of Synthetic Methods for Dimeric Pyridinium Bromides

| Method | Linker | Substituted Pyridine | Conditions | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Conventional | 1,5-Dibromopentane | 2-Amino pyridine | Reflux in dry CH₃CN, 1-2 h | 88% | Established procedure | acs.org |

| Solvent-free | Dihaloalkane/m-xylene dibromide | Substituted pyridine | Grinding with silica (B1680970) gel, muffle furnace | N/A | Greener method, simple work-up | acs.org |

| Microwave-assisted | m-Xylene dibromide | Amide-based pyridine | Solvent-free | High | Reduced reaction time, high atom economy | nih.gov |

Nucleophilic Substitution Reactions at the Chloromethyl Group

The presence of the positively charged pyridinium ring acts as a powerful electron-withdrawing group, significantly activating the methylene (B1212753) carbon of the chloromethyl substituent towards nucleophilic attack. This makes 1-(chloromethyl)pyridinium chloride an effective alkylating agent. wikipedia.orgmedchemexpress.com The primary mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) pathway.

The SN2 reaction on the chloromethyl group of 1-(chloromethyl)pyridinium chloride involves a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom while the chloride leaving group departs simultaneously. The kinetics of this reaction are second-order, depending on the concentrations of both the pyridinium salt and the nucleophile.

The high reactivity of the chloromethyl group allows for substitution with a wide range of nucleophiles. The rate and efficiency of the reaction are heavily influenced by the nucleophilicity of the attacking species.

Amines : Primary and secondary amines are effective nucleophiles that react readily with 1-(chloromethyl)pyridinium chloride to form the corresponding (aminomethyl)pyridinium salts. This reaction is a common strategy for introducing a pyridinium methyl group onto a nitrogen-containing molecule.

Thiols : Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react rapidly to yield S-alkylated products, forming 1-(thiomethyl)pyridinium derivatives. nih.gov The reactivity of thiols can be modulated by pH; in basic conditions, the formation of the more nucleophilic thiolate anion significantly accelerates the reaction rate. nih.gov

Water/Alcohols : While weaker nucleophiles, water and alcohols can also react, particularly at elevated temperatures or under conditions that favor solvolysis, to produce 1-(hydroxymethyl)pyridinium or 1-(alkoxymethyl)pyridinium salts, respectively.

The table below summarizes the expected products from the reaction of 1-(chloromethyl)pyridinium chloride with various nucleophiles.

| Nucleophile (Nu:) | Nucleophile Type | Product Structure | Product Class |

| R-NH₂ | Amine | [C₅H₅N-CH₂-NH₂-R]⁺Cl⁻ | Substituted (Aminomethyl)pyridinium Chloride |

| R-SH | Thiol | [C₅H₅N-CH₂-S-R]⁺Cl⁻ | Substituted (Thiomethyl)pyridinium Chloride |

| H₂O | Water | [C₅H₅N-CH₂-OH]⁺Cl⁻ | 1-(Hydroxymethyl)pyridinium Chloride |

| R-OH | Alcohol | [C₅H₅N-CH₂-O-R]⁺Cl⁻ | 1-(Alkoxymethyl)pyridinium Chloride |

| CN⁻ | Cyanide | C₅H₅N⁺-CH₂-CN Cl⁻ | 1-(Cyanomethyl)pyridinium Chloride |

This table presents the generalized products of nucleophilic substitution.

Nucleophilic substitution on 1-(chloromethyl)pyridinium chloride is a versatile method for synthesizing a diverse array of functionalized pyridinium salts. researchgate.net These products retain the pyridinium core and bear a new functional group tethered via the methylene bridge. Such reactions are instrumental in creating complex molecules where the pyridinium moiety is desired for its specific chemical or physical properties. For example, the synthesis of pyridinium-containing purine (B94841) derivatives has been achieved through the reaction of a tosylated precursor with pyridine, demonstrating a similar substitution pathway to introduce the pyridinium ring. mdpi.com The resulting functionalized pyridinium derivatives are themselves valuable intermediates in organic synthesis and medicinal chemistry. lifechemicals.comorganic-chemistry.org

Electron Transfer Processes and Reductive C-Cl Bond Cleavage

Beyond its role as an electrophile in substitution reactions, the pyridinium ring makes 1-(chloromethyl)pyridinium chloride an excellent electron acceptor. This property facilitates electron transfer (ET) processes that can lead to the reductive cleavage of the carbon-chlorine bond.

Upon accepting a single electron, 1-(chloromethyl)pyridinium chloride is reduced to a transient radical species. The positive charge of the pyridinium ring makes this reduction process more facile compared to analogous neutral molecules like chloromethylbenzene. rsc.org Theoretical and experimental studies on related compounds suggest that the electron transfer is often concerted with the cleavage of the C-Cl bond. rsc.org

The process can be described as follows:

Electron Transfer : The pyridinium salt accepts an electron into its lowest unoccupied molecular orbital (LUMO), which is primarily localized on the pyridinium ring system. [C₅H₅N-CH₂Cl]⁺ + e⁻ → [C₅H₅N-CH₂Cl]•

Dissociation : The resulting radical intermediate is highly unstable. The excess electron density rapidly facilitates the cleavage of the weak C-Cl bond, a process known as dissociative electron transfer. This cleavage releases a chloride ion and a pyridinylmethyl radical. [C₅H₅N-CH₂Cl]• → C₅H₅N-CH₂• + Cl⁻

Studies on the reduction of various pyridine derivatives have shown that a stable radical anion can be isolated in some cases, particularly when the pyridine ring is substituted with stabilizing groups. researchgate.net However, for a reactive substrate like 1-(chloromethyl)pyridinium chloride, the C-Cl bond cleavage is expected to be very rapid, making the radical intermediate a short-lived, transient species.

The activation energy for the reductive C-Cl bond cleavage is a critical parameter. For many halogenated organic compounds, the initial electron uptake is the rate-determining step of the reductive process. rsc.org The activation energy for this step is influenced by the reduction potential of the substrate and the reorganization energy of the system, which includes changes in the geometry of the molecule and the surrounding solvent molecules upon electron transfer. researchgate.net

Electrochemical studies on trichloromethyl derivatives of pyridine indicate that the reduction of pyridine-containing molecules is easier (occurs at a more positive potential) than that of corresponding benzene (B151609) derivatives. rsc.org This suggests a lower activation barrier for electron transfer to the pyridinium system. The activated complex in the transition state would involve the pyridinium molecule beginning to accept the electron while the C-Cl bond starts to elongate, leading directly to the dissociated products. While specific activation energy values for 1-(chloromethyl)pyridinium chloride are not extensively documented, the known reactivity of pyridinium salts suggests that this pathway is highly accessible. researchgate.net

Intramolecular Reactions and Cyclization Pathways

The reactivity of the chloromethyl group attached to the pyridinium nitrogen makes "Pyridinium, 1-(chloromethyl)-, chloride" a versatile intermediate for constructing more complex heterocyclic systems. Its ability to undergo intramolecular reactions is a key feature, leading to various cyclization pathways.

The formation of ring-fused pyridinium systems often proceeds through intramolecular nucleophilic aromatic substitution (SNAr) or related cyclization reactions. In these processes, the quaternized pyridine ring is activated towards nucleophilic attack, while the chloromethyl group serves as a tethered electrophile.

Research has demonstrated the synthesis of conjugated polymers containing fused pyridinium units through a post-polymerization intramolecular cyclization. researchgate.netresearchgate.net In this approach, a precursor polymer with both pyridine and tetrafluorophenylene moieties is treated with a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), to promote the intramolecular SNAr reaction. researchgate.netresearchgate.net This strategy successfully yields polymers with fused pyridinium rings incorporated into their main chain. researchgate.net Similarly, nitrogen cation-doped polycyclic aromatic hydrocarbons (PAHs) can be synthesized via a trimethylsilyl (B98337) (TMS)-promoted intramolecular SNAr reaction between fluoroarenes and pyridine groups. nih.gov These reactions produce planar N-arylpyridinium moieties with low-lying LUMO levels and notable emission properties. nih.gov

Another powerful strategy involves multicomponent reactions. A rhodium(III)-catalyzed three-component annulation of pyridines, alkynes, and 1,2-dichloroethane (B1671644) (DCE) provides a direct route to diverse ring-fused pyridiniums. nih.gov In this mechanism, DCE acts not only as a vinyl equivalent but also as an in situ activating agent that facilitates the C2-H activation of the pyridine ring, a critical step for the subsequent cyclization. nih.gov

The activation of the pyridine nucleus can also be achieved through a 1,5-electrocyclization of vinyl pyridinium ylides. These ylides can be generated from the bromo isomerized Morita-Baylis-Hillman adducts of isatin (B1672199) and pyridine. nih.gov This method is effective for synthesizing complex structures like 3-spirodihydroindolizine-2-oxindoles. nih.gov

| Precursor Type | Reaction Type | Promoter/Catalyst | Fused Product | Reference |

|---|---|---|---|---|

| Polymer with pyridine and tetrafluorophenylene units | Intramolecular SNAr | BF3·OEt2 (Lewis Acid) | Conjugated polymer with fused pyridinium units | researchgate.netresearchgate.net |

| Fluoroarenes linked to pyridine groups | Intramolecular SNAr | Trimethylsilyl (TMS) reagents | Nitrogen cation-doped Polycyclic Aromatic Hydrocarbons (PAHs) | nih.gov |

| Pyridine, alkyne, 1,2-dichloroethane | Rhodium-catalyzed three-component annulation | Rhodium(III) complex | Diverse ring-fused pyridiniums | nih.gov |

| Isatins and pyridine derivatives | 1,5-Electrocyclization of pyridinium ylides | Base | 3-Spirodihydroindolizine-2-oxindoles | nih.gov |

Oxidative cationic cyclization represents another important pathway for forming cyclic structures, although it is more commonly associated with reagents like Pyridinium Chlorochromate (PCC) rather than directly with the chloromethyl pyridinium salt itself. However, the principles of this mechanism are relevant to understanding potential transformations of molecules containing a pyridinium moiety.

This pathway is exemplified by the conversion of unsaturated alcohols and aldehydes into cyclohexenones. wikipedia.org For instance, the oxidation of (-)-citronellol (B1674659) with PCC yields (-)-pulegone (B56846) through an oxidative cationic cyclization. wikipedia.org The reaction involves the oxidation of the alcohol to an aldehyde, which then undergoes a proton- or Lewis-acid-catalyzed cyclization, followed by further oxidation or rearrangement. PCC is also known to facilitate allylic oxidations, converting dihydrofurans to furanones. wikipedia.org

A redox-based strategy inspired by the biosynthesis of indole-based alkaloids has been developed for the bioconjugation of tryptophan. nih.gov This method uses oxaziridine (B8769555) reagents to mimic oxidative cyclization reactions, achieving a highly efficient and selective modification of the tryptophan indole (B1671886) side chain. nih.gov This demonstrates a modern application of oxidative cyclization to form complex fused-ring systems on a heterocycle-containing molecule. nih.gov

| Substrate | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| (-)-Citronellol (unsaturated alcohol) | Pyridinium Chlorochromate (PCC) | Oxidative Cationic Cyclization | (-)-Pulegone | wikipedia.org |

| Dihydrofurans | Pyridinium Chlorochromate (PCC) | Allylic Oxidation | Furanones | wikipedia.org |

| Sterically Crowded γ,δ-Unsaturated Alcohols | Pyridinium Chlorochromate (PCC) | Oxidative Cyclization | Annulated Tetrahydrofurans | scite.ai |

| Tryptophan residues on peptides/proteins | N-sulfonyl oxaziridine derivatives | Biomimetic Oxidative Cyclization | Fused hexahydropyrrolo[2,3-b]indole scaffold | nih.gov |

Role of the Pyridinium Nitrogen in Reaction Mechanisms

The nitrogen atom in the pyridinium ring is central to the chemical behavior of "this compound". Its quaternization and potential for N-oxide formation drastically alter the electronic landscape of the pyridine ring, dictating its reactivity in subsequent mechanistic steps.

The quaternization of the pyridine nitrogen atom by the chloromethyl group fundamentally changes the reactivity of the aromatic ring. The nitrogen atom, bearing a formal positive charge, acts as a powerful electron-withdrawing group. This has two major consequences:

Deactivation towards Electrophilic Substitution : The electron density of the ring is significantly reduced, making it much less susceptible to attack by electrophiles compared to neutral pyridine. uoanbar.edu.iq

Activation towards Nucleophilic Substitution : The ring becomes highly electron-deficient, particularly at the ortho (C2, C6) and para (C4) positions. This activates the ring for nucleophilic attack at these sites. uoanbar.edu.iq

This activation is so pronounced that pyridinium salts can undergo reactions not readily observed with pyridine itself. For example, the dearomatization of pyridinium salts can be achieved through the C4-selective addition of nucleophiles, a reaction catalyzed by transition metals like copper. chemistryviews.org This process allows for the creation of three-dimensional dihydropyridine (B1217469) structures from flat aromatic precursors. chemistryviews.org

Furthermore, quaternization is a prerequisite for the formation of pyridinium ylides, which are versatile 1,3-dipoles used in cycloaddition reactions to build complex heterocyclic frameworks like indolizines. clockss.org The dealkylation of N-alkylated heterocycles like pyrimidinium salts (structurally related to pyridinium salts) also highlights this enhanced reactivity. clockss.org The reaction proceeds under remarkably mild conditions because it starts with the formation of a covalent adduct at a highly activated ring position, a step facilitated by the positive charge on the nitrogen. clockss.org

| Compound | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Favored Position of Attack (Nucleophilic) | Reference |

|---|---|---|---|---|

| Pyridine | Low (deactivated ring) | Very Low (requires harsh conditions/strong nucleophiles) | C2, C4 | uoanbar.edu.iq |

| Quaternized Pyridinium Salt | Very Low (highly deactivated) | High (activated ring) | C2, C4 | uoanbar.edu.iqacs.org |

The formation of a pyridine N-oxide introduces a different set of reactivity patterns compared to both neutral pyridine and its quaternized salt. The N-oxide group features a semipolar N+-O- bond, which alters the electronic properties of the ring in a unique way. wikipedia.orgresearchgate.net

Unlike the simple electron-withdrawing effect of a quaternized nitrogen, the N-oxide group can donate electron density to the ring through resonance. pearson.com This donation increases the electron density at the C2, C4, and C6 positions, making the ring more reactive towards electrophilic aromatic substitution compared to pyridine itself. pearson.comyoutube.com

At the same time, the oxygen atom of the N-oxide is nucleophilic and can be attacked by electrophiles. This initial attack is often followed by a nucleophilic addition to the now-activated C2 or C4 position. scripps.edu For example, treatment of pyridine-N-oxide with phosphorus oxychloride results in the formation of 2- and 4-chloropyridines, demonstrating a pathway for nucleophilic substitution that is facilitated by the N-oxide group. wikipedia.org This dual reactivity makes pyridine N-oxides versatile intermediates in organic synthesis. scripps.edu

| Compound Type | Effect of Nitrogen Center | Reactivity towards Electrophilic Substitution | Reactivity towards Nucleophilic Substitution | Reference |

|---|---|---|---|---|

| Pyridine | Inductive withdrawal (-I) | Deactivated (relative to benzene) | Low | uoanbar.edu.iq |

| Pyridinium Salt | Strong inductive withdrawal, cationic charge | Highly Deactivated | Activated | uoanbar.edu.iq |

| Pyridine-N-Oxide | Resonance donation (+M), inductive withdrawal (-I) | Activated (relative to pyridine) | Activated (via reaction at oxygen) | wikipedia.orgpearson.comscripps.edu |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the properties of molecules like "Pyridinium, 1-(chloromethyl)-, chloride". DFT methods are favored for their balance of computational cost and accuracy, making them suitable for a wide range of molecular investigations.

The initial step in the computational analysis of "this compound" involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. For pyridinium (B92312) salts, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. ijcrt.org

| Parameter | Value |

|---|---|

| C-C (ring) | 1.39 - 1.40 Å |

| C-N (ring) | ~1.34 Å |

| N-CH2 | ~1.47 Å |

| C-Cl | ~1.79 Å |

| ∠C-N-C (ring) | ~120° |

| ∠N-C-H (methylene) | ~109.5° |

Note: The data in the table is representative of typical bond lengths and angles for pyridinium compounds and may not be the exact values for "this compound".

The electronic structure of "this compound" is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. wuxibiology.com A smaller gap suggests that the molecule is more likely to be reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For "this compound", the MEP would show regions of positive potential (electrophilic sites) around the pyridinium ring and the hydrogen atoms, while negative potential (nucleophilic sites) would be expected around the chloride ion and the chlorine atom of the chloromethyl group. This information is invaluable for predicting how the molecule will interact with other charged or polar species. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.5 |

| Energy Gap | 5.0 |

Note: The values in this table are illustrative for a generic pyridinium system and may differ for the specific compound .

Natural Bonding Orbital (NBO) analysis is a powerful method for studying the interactions between orbitals within a molecule. For "this compound", NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. This provides a detailed picture of hyperconjugative and conjugative interactions that contribute to the molecule's stability.

The analysis can reveal the nature of the bonding between the pyridinium cation and the chloride anion, as well as the intramolecular interactions within the cation itself. For instance, it can highlight the donation of electron density from the lone pairs of the chlorine atom to the antibonding orbitals of the C-N bonds in the pyridinium ring, or vice versa. These donor-acceptor interactions are crucial for a complete understanding of the molecule's electronic structure and bonding. researchgate.net

Ab Initio and Møller-Plesset Perturbation Theory (MP2) Calculations

For higher accuracy in computational studies, particularly when dealing with electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) are employed. These methods, while more computationally demanding than DFT, can provide more reliable results for certain properties.

Ab initio and MP2 calculations are particularly useful for exploring the potential energy surfaces of chemical reactions involving "this compound". For example, these methods can be used to model nucleophilic substitution reactions where the chloride ion is displaced by a nucleophile. By mapping the reaction pathway, chemists can identify the transition state structure, which is the highest energy point along the reaction coordinate.

The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. The geometry of the transition state provides insights into the mechanism of the reaction. For instance, calculations can help determine whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. researchgate.net

Reactions are often carried out in a solvent, and the solvent can have a significant impact on reaction energetics. The Polarizable Continuum Model (PCM) is a widely used method to account for the effects of a solvent in computational calculations. wikipedia.org In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. molcas.org

By performing ab initio or MP2 calculations in conjunction with a PCM, it is possible to model how the solvent stabilizes or destabilizes the reactants, products, and transition states of a reaction involving "this compound". This allows for a more realistic prediction of reaction rates and equilibria in solution. For ionic species like pyridinium salts, solvent effects are particularly important due to the strong electrostatic interactions between the ions and the polar solvent molecules. researchgate.net

Quantitative Assessment of Activation Barriers and Reaction Thermodynamics

Theoretical studies on the reactivity of pyridinium salts often focus on nucleophilic substitution reactions. While specific quantitative data for this compound is not extensively available in the literature, data from analogous systems, such as the reaction of different nucleophiles with benzyl (B1604629) chloride and other pyridinium compounds, can provide valuable insights into the expected activation barriers and reaction thermodynamics.

Computational models, particularly those employing density functional theory (DFT), are instrumental in predicting these parameters. For instance, studies on the reaction of azide (B81097) (N₃⁻) with benzyl chloride, a structurally similar electrophile, have shown that the choice of solvent and the computational method significantly influence the calculated activation energy. The reaction thermodynamics are generally exergonic, favoring the formation of the substitution product.

Table 1: Calculated Activation Barriers and Reaction Enthalpies for Analogous Nucleophilic Substitution Reactions

| Reactant System | Nucleophile | Solvent | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|---|---|

| Benzyl Chloride | Azide (N₃⁻) | Water | B3LYP/6-31G* | 18.5 | -25.2 |

| Benzyl Chloride | Cyanide (CN⁻) | DMSO | MP2/6-311+G** | 15.2 | -30.8 |

| N-Benzylpyridinium | Hydroxide (OH⁻) | Water | DFT/B3LYP | 22.1 | -15.7 |

| 1-(chloromethyl)pyridinium | Chloride (Cl⁻) | Gas Phase | CCSD(T) | 12.8 | -5.4 |

This is a hypothetical representation of data that would be relevant for such a study.

Mechanistic Modeling and Simulation

Computational Elucidation of Sₙ1 and Sₙ2 Reaction Mechanisms

The mechanistic pathway of nucleophilic substitution at the chloromethyl group of this compound is a subject of significant theoretical interest. The reaction can proceed via a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism. The pyridinium ring, being a good leaving group, can stabilize the transition state of both pathways.

Computational studies on related N-substituted pyridinium ions suggest that the mechanism is highly dependent on the nature of the nucleophile, the solvent, and the substituents on the pyridine (B92270) ring. For this compound, the primary nature of the carbon bearing the chlorine atom would typically favor an Sₙ2 pathway. However, the potential for the formation of a resonance-stabilized pyridinium methyl cation could introduce Sₙ1 character, particularly in polar, protic solvents.

Simulation of Bond Dissociation Processes

Simulations of the carbon-chlorine (C-Cl) bond dissociation in this compound are crucial for understanding its stability and reactivity. These simulations often employ ab initio molecular dynamics (AIMD) or DFT-based methods to model the bond-breaking process. The bond dissociation energy (BDE) is a key parameter obtained from these simulations.

For the C-Cl bond in the 1-(chloromethyl)pyridinium cation, the BDE is influenced by the electron-withdrawing nature of the pyridinium ring. This is expected to weaken the C-Cl bond compared to simple alkyl chlorides, facilitating its cleavage in chemical reactions.

Application of Marcus-Hush Model in Electron Transfer Studies

While direct applications of the Marcus-Hush model to this compound are not widely reported, this theoretical framework is highly relevant for understanding potential electron transfer (ET) reactions involving this compound. The pyridinium moiety can act as an electron acceptor, and the Marcus-Hush model can be used to predict the rates of ET from a donor molecule.

The key parameters in the Marcus-Hush model are the reorganization energy (λ) and the Gibbs free energy change (ΔG°) of the electron transfer reaction. Computational methods can be employed to calculate these parameters for a hypothetical ET reaction between this compound and a suitable electron donor. Such studies would provide insight into its redox properties and its potential to participate in single-electron transfer (SET) pathways.

Applications of Chloromethyl Pyridinium Chloride Derivatives in Organic Synthesis

Reagent and Intermediate in Complex Molecule Construction

The utility of chloromethyl pyridinium (B92312) chloride derivatives is prominent in their role as building blocks and precursors for a diverse range of organic molecules. The presence of a reactive chloromethyl group attached to a pyridine (B92270) ring allows for various substitution reactions, making these compounds key starting materials or intermediates in multistep syntheses.

Building Blocks for Heterocyclic Scaffolds

Chloromethyl pyridinium chlorides are fundamental building blocks for the synthesis of more complex heterocyclic systems. The chloromethyl group serves as a handle for introducing the pyridyl moiety into other molecules through alkylation reactions. For instance, 3-(Chloromethyl)pyridine (B1204626) hydrochloride can react with various nitrogen-containing compounds like tetrahydropyrrole, pyrimidine, and morpholine (B109124) via N-alkylation to produce N-(3-pyridinylmethyl) nitrogenous heterocyclic compounds. guidechem.com This strategy is a straightforward method for constructing larger molecules that incorporate a pyridine substructure, which is a common motif in pharmaceuticals and functional materials. guidechem.comnih.gov

The reaction of 3-(chloromethyl)pyridine hydrochloride with different nitrogen heterocycles demonstrates its utility in creating a library of derivatives with potential biological activity. guidechem.com

Table 1: Synthesis of N-(3-pyridinylmethyl) Nitrogenous Compounds

| Reactant | Product | Yield (%) |

|---|---|---|

| Tetrahydropyrrole | N-(3-pyridinylmethyl)tetrahydropyrrole | 87.1 |

| Pyrimidine | N-(3-pyridinylmethyl)pyrimidine | 85.5 |

| Morpholine | N-(3-pyridinylmethyl)morpholine | 73.1 |

| Thiazolidine | N-(3-pyridinylmethyl)thiazolidine | 82.4 |

Data sourced from a study on the synthesis of nitrogen miscellaneous compounds. guidechem.com

These derivatives are often explored for various applications, including their potential as inhibitors for enzymes like polo-like kinase 4 (PLK4). guidechem.com The versatility of these building blocks is further highlighted by their commercial availability for research and development purposes. hoffmanchemicals.comhoffmanchemicals.com

Precursors for Ligand Synthesis in Metal Complexation

The pyridine nucleus is a ubiquitous component of ligands used in coordination chemistry and catalysis. Chloromethylpyridines are key precursors for synthesizing a wide array of these ligands. wikipedia.org The chloromethyl group allows for the attachment of the pyridine ring to other coordinating groups, such as phosphines, to create multidentate ligands. wikipedia.orgmdpi.com For example, 2-chloromethylpyridine is a precursor to various pyridine-containing ligands. wikipedia.org

These ligands are crucial in forming transition metal complexes that mimic the active sites of metalloenzymes. mdpi.com The synthesis often involves the reaction of the chloromethylpyridine with a nucleophile, such as a phosphide, to form a new carbon-phosphorus bond, yielding a chelating ligand capable of binding to metal ions. The introduction of bromo-substituents on the pyridine ring can also allow for further functionalization after the ligand is tethered to a solid support. mdpi.com

Role in the Synthesis of Quaternary Ammonium (B1175870) Salts and Ionic Liquids

Chloromethyl pyridinium chloride itself is a quaternary ammonium salt. Its derivatives are instrumental in the synthesis of a broader class of quaternary ammonium salts (QAS) and ionic liquids (ILs). semanticscholar.orgnih.govmdpi.com The quaternization of tertiary amines with alkyl halides, a reaction pioneered by Menshutkin, is a fundamental method for preparing QAS. mdpi.com Chloromethyl pyridinium derivatives, acting as the alkylating agent, react with various tertiary amines to yield novel QAS with diverse structures and properties. mdpi.com

These synthesized salts are investigated for numerous applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. nih.govmdpi.com For example, novel pyridinium-based ionic liquids have been synthesized and tested for their catalytic activity in reactions like the Mannich reaction, which is used to produce β-amino carbonyl compounds. semanticscholar.org The synthesis of morpholine quaternary ammonium salt-type ionic liquids has also been reported, highlighting the broad scope of these reactions. google.com

Table 2: Examples of Synthesized Quaternary Ammonium Salts

| Quaternary Ammonium Salt | Reactants | Application Area |

|---|---|---|

| N-Chloromethyl-N,N-dimethyl-N-(4,4-diphenylbut-3-en-1-yl)ammonium iodide | N,N-dimethyl-(4,4-diphenylbut-3-en-1-yl)amine, Chloroiodomethane | Antileishmanial Activity |

| Benzyl-substituted pyridinium salts | Benzyl (B1604629) bromide, Pyridine derivatives | Catalysis (Mannich reaction) |

| Morpholine quaternary ammonium salts | N-methylmorpholine, Chloroalkanes | Ionic Liquids for Cellulose Dissolution |

Data compiled from various studies on QAS and IL synthesis. semanticscholar.orgmdpi.comgoogle.com

Protective Group Chemistry

In the multistep synthesis of complex molecules like peptides and oligonucleotides, the temporary masking of reactive functional groups is essential. Pyridinium-based compounds have found a niche in this area, particularly for the protection of carboxylic acids.

Application in Carboxyl Termini Protection of Peptides

In peptide synthesis, the protection of the C-terminal carboxylic acid is a critical step. While various methods exist, pyridinium-based reagents offer an alternative activation and protection strategy. Reagents such as 2-chloro-1-methylpyridinium (B1202621) iodide have been investigated for the activation of the C-terminal carboxylic acid of peptides. nih.gov This activation facilitates subsequent reactions, such as the formation of peptidylthiohydantoins for C-terminal sequencing. nih.gov

The use of 2-halo-pyridinium salts can offer advantages over traditional reagents like acetic anhydride, including milder reaction conditions and faster reaction times. nih.gov However, the formation of a C-terminally blocked peptide as a 2-imino-pyridinium analogue has been observed as a side reaction, which can be minimized by controlling the reaction temperature and choosing the appropriate pyridinium reagent. nih.gov More recently, photolabile protecting groups (PLPGs) have been developed as linkers for solid-phase peptide synthesis, allowing for cleavage under UV light and avoiding harsh acidic conditions. nih.gov

Table 3: Comparison of Activating Reagents for C-Terminal Derivatization

| Reagent | Advantage | Potential Disadvantage |

|---|---|---|

| Acetic Anhydride | Well-established | Low yields with Asn/Asp residues |

| 2-Fluoro-1-methylpyridinium tosylate | Milder conditions, faster reaction | Formation of blocked peptide |

| 2-Chloro-1-methylpyridinium iodide | Milder conditions, faster reaction, minimizes blocked peptide formation at ≤50°C | Potential for side reactions |

Information sourced from studies on C-terminal peptide sequencing. nih.gov

Cleavage Strategies for Pyridinium-Based Protecting Groups

For many standard protecting groups used in Fmoc-based peptide synthesis, cleavage is typically achieved using strong acids like trifluoroacetic acid (TFA), often in the presence of "scavengers" to trap reactive carbocations released during deprotection. thermofisher.comacs.org The specific cleavage cocktail can be tailored based on the amino acid composition of the peptide. thermofisher.com

In the case of "safety-catch" protecting groups, the group is initially stable but can be chemically modified to become labile under specific conditions. researchgate.net For photolabile protecting groups, cleavage is achieved by irradiation with UV light at a specific wavelength, offering a mild and orthogonal deprotection strategy. nih.gov Silyl-based protecting groups, another major class, are typically cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgharvard.edu While not directly pyridinium-based, these strategies represent the broader context of cleavage methods in complex synthesis where pyridinium derivatives might be used. libretexts.orgharvard.edu

Catalytic Applications in Organic Transformations

The unique structure of 1-(chloromethyl)pyridinium chloride, combining a quaternary ammonium salt character with a reactive alkyl halide, allows it to participate in several catalytic processes. Its pyridinium moiety can mediate reactions through phase-transfer catalysis, and it has the potential to act as an organocatalyst, particularly in conjunction with other catalytic species.

As Organocatalysts or Co-catalysts in Cycloaddition Reactions (e.g., CO2 cycloaddition)

Pyridinium salts, particularly those functionalized to act as ionic liquids, have emerged as effective catalysts for the cycloaddition of carbon dioxide (CO₂) with epoxides to produce cyclic carbonates. This transformation is a key example of carbon capture and utilization (CCU) technology. While direct studies on Pyridinium, 1-(chloromethyl)-, chloride are not extensively documented in this specific role, the catalytic activity of structurally related pyridinium and amine-functionalized ionic liquids (AFILs) provides strong evidence for its potential.

The cycloaddition of CO₂ to epoxides is typically catalyzed by a bifunctional system possessing both a Lewis acidic site to activate the epoxide and a nucleophilic site (like a halide anion) to initiate ring-opening. Amine-functionalized ionic liquids (AFILs) have been shown to efficiently catalyze the reaction between CO₂ and epichlorohydrin, demonstrating a synergistic effect between the ionic liquid structure and the amine functionality. frontiersin.org The imidazolium (B1220033) ring in these AFILs can act as a hydrogen bond donor to activate the epoxide ring, while the associated anion (e.g., Br⁻) serves as the nucleophile for the ring-opening step. frontiersin.org

Similarly, various pyridinium-based systems have been explored. Nucleophilic pyridines can catalyze the cycloaddition by directly opening the epoxide ring. mdpi.com In systems involving pyridinium salts, the cation can act as a hydrogen bond donor, and the halide anion serves as the nucleophile. mdpi.com The combination of a pyridinium salt with a metal halide or another co-catalyst often leads to enhanced activity.

The table below summarizes the catalytic performance of related systems in the cycloaddition of CO₂ with epichlorohydrin, highlighting the conditions and yields achieved. This data suggests that a simple pyridinium salt like 1-(chloromethyl)pyridinium chloride could function effectively, likely in a dual role where the pyridinium ring activates the epoxide and the chloride ion initiates the reaction.

| Catalyst System | Epoxide | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| Amine-Functionalized Ionic Liquid (AFIL) | Epichlorohydrin | 80 | 0.1 | 3 | High | frontiersin.org |

| BnBimBr | Epichlorohydrin | 80 | 0.1 | 3 | 50 | frontiersin.org |

| MIL-101-tzm-Br | Epichlorohydrin | 80 | 1 | 6 | ~95 | researchgate.net |

| Pyridine/KI | Propylene Oxide | 120 | 4.5 | 48 | 98 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Investigation of Synergistic Catalytic Effects with Metal Halides

Synergistic catalysis is a powerful strategy where two or more catalysts work in concert to accelerate a reaction more effectively than any single catalyst alone. princeton.edu This often involves the simultaneous activation of both the electrophile and the nucleophile. princeton.edu In the context of reactions involving pyridinium salts, a synergistic effect is often observed when they are paired with metal halides.

In such a system, the components take on distinct roles. The metal halide (e.g., ZnCl₂, AlCl₃) typically functions as a Lewis acid, coordinating to and activating an electrophile. For instance, in the ring-opening of an epoxide, the metal halide would coordinate to the epoxide's oxygen atom, making the carbon atoms more susceptible to nucleophilic attack.

The pyridinium salt, such as this compound, can play a dual role. Firstly, as a phase-transfer catalyst (discussed in 5.3.3), it can deliver the halide anion from the metal salt into the organic reaction phase. Secondly, the pyridinium cation itself can act as a hydrogen-bond donor, further activating the electrophile. This cooperative activation by both the metal Lewis acid and the pyridinium cation can lead to significantly enhanced reaction rates and yields compared to using either component alone. While specific studies detailing this synergy with 1-(chloromethyl)pyridinium chloride are sparse, the principle is a cornerstone of modern catalytic design.

Phase Transfer Catalysis Mediated by Pyridinium Moieties

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic nucleophile). core.ac.uk Quaternary ammonium and phosphonium (B103445) salts are the most common PTCs, and pyridinium salts are a key subclass of quaternary ammonium salts used for this purpose. temple.edugoogle.com

The mechanism of PTC involves the pyridinium cation forming an ion pair with an anion from the aqueous or solid phase. Due to the organic nature of the substituents on the pyridinium ring, this ion pair has sufficient lipophilicity to be extracted into the organic phase. Once in the organic phase, the anion is poorly solvated and thus highly reactive towards the organic substrate. After the reaction, the pyridinium cation pairs with the leaving group and can return to the aqueous phase to repeat the cycle.

Pyridinium salts like 1-(chloromethyl)pyridinium chloride are suitable for PTC due to their inherent charge and the presence of an organic framework. For a pyridinium salt to be an effective PTC, it must possess adequate stability under the reaction conditions and sufficient lipophilicity to partition into the organic phase. google.com The reactivity of benzyl chloride derivatives, which are structurally analogous to the chloromethyl pyridine core, is known to be excellent under PTC conditions. phasetransfer.com

| Reaction Type | Substrate | Reagent | Phase-Transfer Catalyst | Product | Reference |

| Nucleophilic Substitution | Polyepichlorohydrin | Sodium Azide (B81097) | Methyltributylammonium chloride | Glycidyl azide polymer | google.com |

| Chloromethylation | Toluene (B28343) | Paraformaldehyde/HCl | PEG-800 | Chloromethyl toluene | researchgate.net |

| Alkylation | Indanone | Methyl Iodide | N-[p-(trifluoromethyl)benzyl] cinchoninium bromide | Methylated Indanone | core.ac.uk |

This table provides examples of reactions facilitated by phase-transfer catalysis, illustrating the variety of transformations possible.

Derivatization and Functionalization Strategies

Beyond its catalytic roles, the primary utility of this compound lies in its capacity as a building block for more complex molecules. The reactive chloromethyl group is a handle for introducing the pyridylmethyl moiety onto various substrates, and the pyridinium core itself can be a precursor to other functionalized heterocycles.

Synthesis of Substituted Pyridine N-Oxides

The synthesis of substituted pyridine N-oxides is a common strategy to modify the electronic properties of the pyridine ring, often enhancing its utility in subsequent reactions. arkat-usa.org However, a 1-substituted pyridinium salt like this compound cannot be directly oxidized to a pyridine N-oxide because the nitrogen atom is already quaternized.

Instead, the synthesis is a two-step process where the pyridinium salt serves as a precursor to a substituted pyridine, which is then oxidized.

Synthesis of a Substituted Pyridine: The chloromethyl group of the pyridinium salt is first used in a substitution or coupling reaction to generate a new molecule containing a pyridylmethyl group. Subsequent removal of the activating group from the nitrogen (if one was used for a specific transformation) yields the free substituted pyridine.

Oxidation to the N-Oxide: The resulting substituted pyridine is then oxidized to the corresponding N-oxide. This oxidation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orggoogle.com

This derivatization pathway allows for the creation of a wide array of substituted pyridine N-oxides, which are valuable intermediates in medicinal chemistry and materials science. scripps.edu

| Oxidizing Agent | Typical Substrate | Notes | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | Substituted Pyridines | High efficiency and widely used. | google.com |

| Hydrogen Peroxide / Acetic Acid | Pyridine | A classic and cost-effective method. | arkat-usa.org |

| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | Electronically diverse pyridines | Catalytic system effective for various substituted pyridines. | arkat-usa.org |

| Bis(trimethylsilyl)peroxide (BTSP) | Substituted Pyridines | Alternative to H₂O₂ systems. | arkat-usa.org |

This table lists common reagents used for the oxidation of pyridines to pyridine N-oxides.

Preparation of Alkylated Pyridinium Salts for Diverse Applications

This compound is itself an alkylated pyridinium salt and serves as an excellent electrophile for the N-alkylation of other molecules or as a precursor for generating a diverse range of other functionalized pyridinium salts. The preparation of such salts is a fundamental transformation in heterocyclic chemistry.

The most direct method for synthesizing N-alkyl pyridinium salts is the reaction of pyridine with an alkyl halide. google.com For example, reacting pyridine with benzyl chloride yields N-benzylpyridinium chloride. google.com This simple Sₙ2 reaction is broadly applicable and allows for the introduction of a wide variety of alkyl groups onto the pyridine nitrogen.

Conversely, chloromethyl)pyridine derivatives are potent alkylating agents used to introduce the pyridylmethyl group onto nucleophiles. For instance, 2-(chloromethyl)pyridine (B1213738) hydrochloride is used to alkylate amines, alcohols, and thiols, thereby creating new, more complex molecules that contain a pyridinium moiety upon protonation or further quaternization. medchemexpress.com This strategy is employed in the synthesis of ligands for coordination chemistry and in the functionalization of larger molecules like calixarenes.

Furthermore, N-functionalized pyridinium salts are increasingly used in photoredox and radical chemistry. researchgate.net Amino acid-derived pyridinium salts, for example, can act as alkylating agents in photochemical reactions, enabling the enantioselective α-alkylation of aldehydes. chemrxiv.org These advanced applications highlight the versatility of the pyridinium scaffold in modern organic synthesis.

| Pyridinium Salt | Precursors | Application/Significance | Reference |

| N-Benzylpyridinium chloride | Pyridine + Benzyl chloride | General N-alkylated pyridinium salt. | google.com |

| N-Aryl Pyridinium Salts | Pyridine + Arene (via oxidative C-H functionalization) | Intermediates for synthesizing substituted piperidines. | temple.edu |

| Amino acid-derived pyridinium salts | Pyrylium (B1242799) salt + Amino acid derivative | Reagents for enantioselective photochemical alkylations. | chemrxiv.org |

| Fumarate-derived pyridinium salt | Pyridine + Fumarate derivative | Blocking group for regioselective C-4 alkylation of pyridine. | nih.gov |

This table showcases the diversity of alkylated pyridinium salts and their synthetic origins.

In-depth Analysis of "this compound" in Polymer Functionalization Reveals Limited Direct Applications

Despite extensive research into functional polymers, specific literature detailing the direct incorporation of the chemical compound "this compound" into polymer materials for functionalization is notably scarce. While the broader class of pyridinium salts and their derivatives are widely utilized in polymer science, the specific application of this particular compound appears to be limited or not extensively documented in accessible scientific literature and patent databases.

The functionalization of polymers with pyridinium moieties is a significant area of materials science, leading to materials with enhanced properties such as antimicrobial activity, improved solubility, and unique electrochemical characteristics. These modifications are typically achieved through the polymerization of vinyl-substituted pyridines followed by quaternization, or by grafting pyridinium-containing groups onto existing polymer backbones.

Research in the field of functional polymers often focuses on more stable or versatile pyridinium derivatives. For instance, the synthesis of poly(vinylpyridinium) salts is a well-established method for creating polymers with pyridinium functionalities. This process typically involves the polymerization of 4-vinylpyridine, followed by reaction with an alkylating agent to form the pyridinium salt along the polymer chain.

Another area of related research is the use of pyridinium ylides, which are neutral compounds derived from pyridinium salts, in cycloaddition reactions to create complex heterocyclic structures. However, this differs from the direct incorporation of a pyridinium salt into a polymer backbone.

While the precursors, such as various chloromethylpyridine hydrochlorides, are commercially available and their synthesis is well-documented, the subsequent direct use of "this compound" in polymerization or polymer modification processes is not a prominent topic in the reviewed literature. This suggests that other, perhaps more stable or efficient, pyridinium-based reagents are preferred for the functionalization of polymer materials.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms.

¹H NMR for Proton Environment Analysis

In the ¹H NMR spectrum of a 1-substituted pyridinium (B92312) salt, the protons on the pyridine (B92270) ring typically appear at a higher chemical shift (downfield) compared to those in neutral pyridine. This is due to the deshielding effect of the positive charge on the nitrogen atom. The protons of the N-substituent also exhibit characteristic signals.

For the analogous compound, 1-Ethylpyridinium chloride, the methylene (B1212753) protons (CH₂) of the ethyl group are adjacent to the positively charged nitrogen, causing them to resonate at a higher chemical shift than the methyl protons (CH₃). The aromatic protons on the pyridinium ring would appear as multiplets further downfield.

Table 1: Illustrative ¹H NMR Data for 1-Ethylpyridinium chloride (Data presented for a structurally similar compound for illustrative purposes)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Pyridinium H-2, H-6 | ~8.8 | Doublet | Protons ortho to Nitrogen |

| Pyridinium H-4 | ~8.5 | Triplet | Proton para to Nitrogen |

| Pyridinium H-3, H-5 | ~8.1 | Triplet | Protons meta to Nitrogen |

| N-CH₂ | ~4.6 | Quartet | Methylene protons |

| CH₃ | ~1.6 | Triplet | Methyl protons |

| Solvent: D₂O |

For Pyridinium, 1-(chloromethyl)-, chloride, one would expect to see a singlet for the N-CH₂Cl protons, likely at a chemical shift significantly downfield due to the combined electron-withdrawing effects of the pyridinium nitrogen and the chlorine atom. The pyridinium protons would exhibit a similar pattern to the ethyl analogue.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to ¹H NMR, the carbon atoms in the pyridinium ring are deshielded and appear at higher chemical shifts compared to pyridine itself.

In the case of 1-Ethylpyridinium chloride, the carbon of the methylene group (N-CH₂) is more deshielded than the methyl carbon (CH₃). The pyridinium ring carbons show distinct signals corresponding to the ortho, meta, and para positions.

Table 2: Illustrative ¹³C NMR Data for 1-Ethylpyridinium chloride (Data presented for a structurally similar compound for illustrative purposes)

| Carbon Type | Chemical Shift (δ, ppm) |

| Pyridinium C-4 | ~147 |

| Pyridinium C-2, C-6 | ~145 |

| Pyridinium C-3, C-5 | ~128 |

| N-CH₂ | ~55 |

| CH₃ | ~15 |

| Solvent: D₂O |

For this compound, the N-CH₂Cl carbon would be expected at a specific resonance, with its chemical shift influenced by the attached chlorine and nitrogen atoms.

Application in Monitoring Reaction Progress and Product Characterization

NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound. As the compound reacts with a nucleophile, the signals corresponding to the starting material will decrease in intensity, while new signals corresponding to the product will appear. For example, in a reaction where the chloride is displaced by a nucleophile, the chemical shift of the N-CH₂- protons and the adjacent carbon in the ¹H and ¹³C NMR spectra, respectively, would be expected to change significantly, providing a clear marker for the reaction's progress. This allows for real-time analysis of reaction kinetics and optimization of reaction conditions.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

Identification of Characteristic Functional Group Frequencies

In the FT-IR spectrum of a pyridinium salt, characteristic bands for the aromatic ring and the N-alkyl group are observed. The formation of the quaternary salt leads to changes in the vibrational modes of the pyridine ring.

Table 3: Illustrative FT-IR Data for N-Alkyl Pyridinium Salts (Data presented for a structurally similar compound for illustrative purposes)

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyridinium) |

| ~1630 | C=C/C=N stretch | Aromatic Ring |

| ~1485 | Ring vibrations | Aromatic Ring |

| ~1100 | N-C stretch | Exocyclic N-Alkyl |

For this compound, a characteristic C-Cl stretching frequency would also be expected, typically in the range of 800-600 cm⁻¹. The exact positions of the pyridinium ring vibrations can be influenced by the nature of the N-substituent.

Conformational Analysis through Vibrational Signatures

While detailed conformational analysis of this compound using vibrational spectroscopy is not widely reported, this technique can, in principle, provide insights into the rotational isomers (conformers) of the N-chloromethyl group. Different spatial arrangements of the C-Cl bond relative to the pyridinium ring could result in distinct vibrational frequencies, particularly for the C-Cl stretching and CH₂ bending modes. However, due to the compound's reactivity and hygroscopic nature, such studies would be challenging and have not been a primary focus of research.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal tool for investigating the electronic transitions within "this compound." The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy orbitals to higher energy orbitals, providing insights into its electronic properties.

The UV-Vis spectrum of "this compound" is expected to be dominated by electronic transitions originating from the pyridinium ring. The primary transitions observed are π → π* and potentially n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridinium ring. youtube.com Aromatic compounds like pyridine typically exhibit strong absorptions in the ultraviolet region due to these transitions. libretexts.org For instance, benzene (B151609), a related aromatic system, shows absorption in the 160-208 nm range. libretexts.org The pyridinium cation in "this compound" is expected to display similar, though slightly shifted, absorption bands. These transitions generally have high molar absorptivities. ncsu.edu